N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C28H27N7O and its molecular weight is 477.572. The purity is usually 95%.
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Biological Activity
N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a pyrazolo[3,4-d]pyrimidine core and a piperazine moiety, suggest a diverse range of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Structural Overview
The molecular formula of the compound is C23H25N7O, with a molecular weight of approximately 415.49 g/mol. The structure includes:
- Pyrazolo[3,4-d]pyrimidine core : This heterocyclic framework is known for various biological activities.
- Piperazine ring : Often associated with neuropharmacological effects.
- Methoxy group : This functional group may enhance lipophilicity and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Functionalization with the methoxy group to enhance pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits promising cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values reported in the nanomolar range.
- HCT-116 (colon cancer) : Significant inhibition observed.
The mechanism of action is believed to involve the inhibition of cyclin-dependent kinase 2 (CDK2) , crucial for cell cycle regulation and proliferation. This inhibition leads to alterations in signaling pathways associated with cancer cell survival and apoptosis.
Cell Line | IC50 Value (nM) | Mechanism of Action |
---|---|---|
MCF-7 | < 100 | CDK2 inhibition |
HCT-116 | < 100 | CDK2 inhibition |
Anti-inflammatory Activity
The compound has also shown potential as an anti-inflammatory agent , possibly due to its ability to modulate inflammatory pathways through interactions with various neurotransmitter systems linked to the piperazine structure.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may influence neurotransmitter systems, indicating potential applications in treating psychiatric disorders.
Comparative Analysis with Related Compounds
Several structurally similar compounds have been studied for their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Methyl-N-(4-methoxyphenyl)-6-(4-phenyldiphenyl)piperazin | Similar pyrazolo structure; methyl group | CDK2 inhibition |
2-[4-amino-3-(1H-imidazol-2-yl)pyrazolo[3,4-d]pyrimidin] | Contains imidazole; different nitrogen heterocycle | Anticancer properties |
3-(1H-imidazol-2-yl)-pyrazolo[3,4-d]pyrimidin | Imidazole substitution; simpler structure | Antitumor activity |
These comparisons highlight the unique biological profile of this compound and its potential advantages in targeted therapeutic applications.
Case Studies and Research Findings
Recent studies have documented various aspects of this compound's activity:
- In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines.
- Mechanistic studies revealed that the compound alters cell cycle progression and promotes apoptosis in cancer cells.
- Neuropharmacological evaluations suggested that it may interact with serotonin receptors, indicating potential use in treating anxiety or depression.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O/c1-36-24-14-12-21(13-15-24)30-26-25-20-29-35(23-10-6-3-7-11-23)27(25)32-28(31-26)34-18-16-33(17-19-34)22-8-4-2-5-9-22/h2-15,20H,16-19H2,1H3,(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOQLZWUSHLOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.